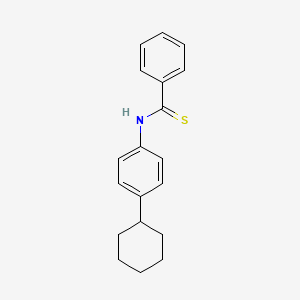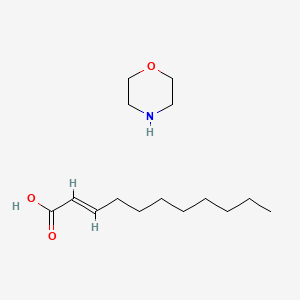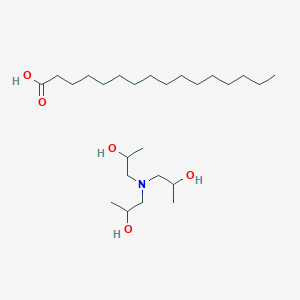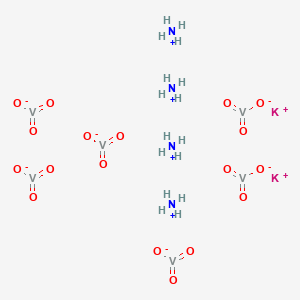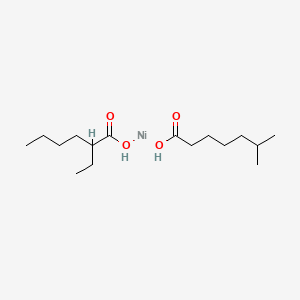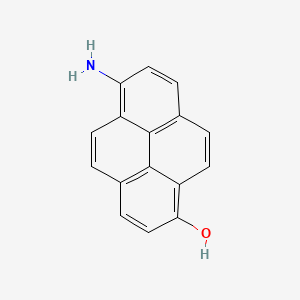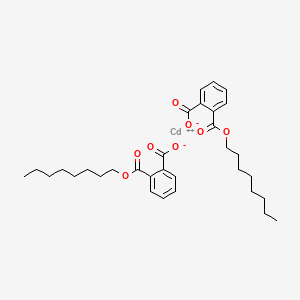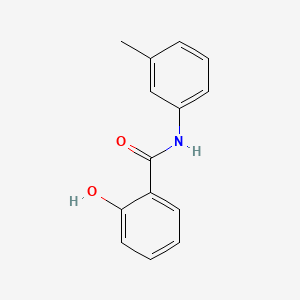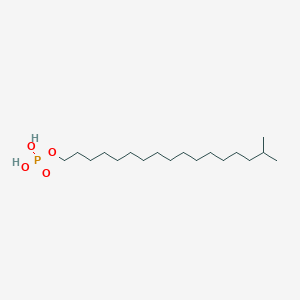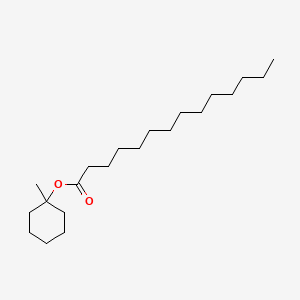
Butyldiisooctylmethylammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyldiisooctylmethylammonium methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of different substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyldiisooctylmethylammonium methyl sulphate typically involves the quaternization of butyldiisooctylmethylamine with methyl sulphate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions, usually between 50°C to 70°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same quaternization reaction but is optimized for higher yields and purity. The product is then purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Butyldiisooctylmethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the methyl sulphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or hydroxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Butyldiisooctylmethylammonium methyl sulphate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: It is employed in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of butyldiisooctylmethylammonium methyl sulphate involves its interaction with various molecular targets. As a surfactant, it reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the intermolecular forces, leading to the formation of micelles or emulsions. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Comparación Con Compuestos Similares
- 1-Butyl-3-methylimidazolium methyl sulphate
- 1-Ethyl-3-methylimidazolium ethyl sulphate
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Comparison: Butyldiisooctylmethylammonium methyl sulphate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various solvents, making it more versatile for different applications. Its larger alkyl groups also provide enhanced hydrophobic interactions, which can be advantageous in certain industrial and research settings.
Propiedades
Número CAS |
93982-22-0 |
|---|---|
Fórmula molecular |
C22H49NO4S |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
butyl-methyl-bis(6-methylheptyl)azanium;methyl sulfate |
InChI |
InChI=1S/C21H46N.CH4O4S/c1-7-8-17-22(6,18-13-9-11-15-20(2)3)19-14-10-12-16-21(4)5;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
XWMSHCCTLYFBQF-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(CCCCCC(C)C)CCCCCC(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


